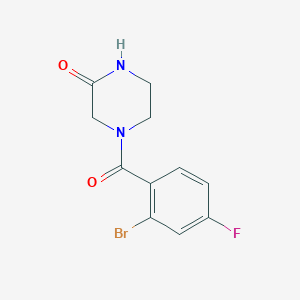
4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one
Descripción general
Descripción
4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one is a chemical compound with the molecular formula C11H10BrFN2O2. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one typically involves the reaction of 2-piperazinone with 2-bromo-4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is cooled to 0°C and stirred under an inert atmosphere (argon) for about 30 minutes. The product is then purified by washing with water, sodium bicarbonate solution, and brine, followed by drying over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used (e.g., azides, nitriles).
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, potentially altering the bromine or fluorine substituents.
Hydrolysis: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Potential use in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one is not fully elucidated. its structure suggests it may interact with biological targets such as enzymes or receptors. The presence of the piperazine ring and halogen substituents could facilitate binding to specific molecular targets, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chloro-4-fluorobenzoyl)piperazin-2-one
- 4-(2-Bromo-4-methylbenzoyl)piperazin-2-one
- 4-(2-Bromo-4-nitrobenzoyl)piperazin-2-one
Uniqueness
4-(2-Bromo-4-fluorobenzoyl)piperazin-2-one is unique due to the specific combination of bromine and fluorine atoms in its structure. This combination can influence its reactivity and biological activity, making it distinct from other similar compounds with different substituents.
Propiedades
IUPAC Name |
4-(2-bromo-4-fluorobenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O2/c12-9-5-7(13)1-2-8(9)11(17)15-4-3-14-10(16)6-15/h1-2,5H,3-4,6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOOARVJFWZQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B7808338.png)



![2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7808361.png)
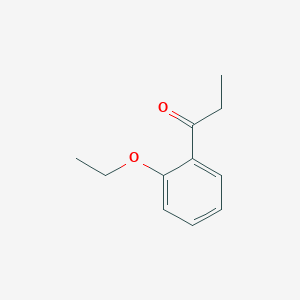
![2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7808372.png)
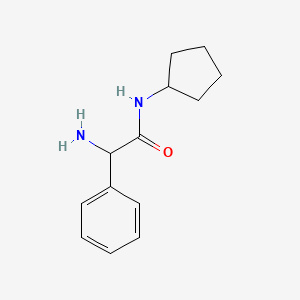
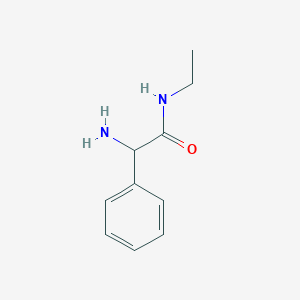
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B7808398.png)
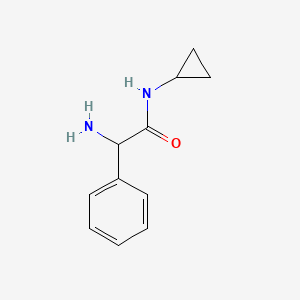
![2-[(2-aminophenyl)sulfanyl]-N-propylacetamide](/img/structure/B7808423.png)

![4-[(3,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B7808430.png)
